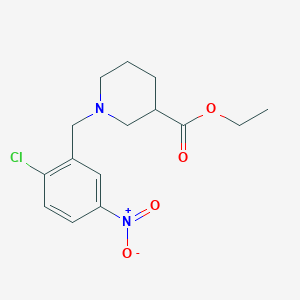![molecular formula C13H15BrN2O2S B4934810 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4934810.png)
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide, also known as MitoBloCK-6, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the inhibition of mitochondrial fission, which has implications for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
作用机制
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide inhibits mitochondrial fission by binding to the GTPase domain of Drp1, which prevents its translocation to the mitochondrial outer membrane and subsequent fission. The inhibition of mitochondrial fission by 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been shown to have various downstream effects such as the inhibition of cell proliferation, induction of apoptosis, and attenuation of oxidative stress.
Biochemical and Physiological Effects
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been shown to have various biochemical and physiological effects such as the inhibition of mitochondrial fission, induction of apoptosis, and attenuation of oxidative stress. In addition, 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been shown to inhibit cell proliferation and migration, which has implications for the treatment of cancer.
实验室实验的优点和局限性
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has several advantages for lab experiments, including its high potency and specificity for Drp1 inhibition. However, one limitation of using 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide is its potential toxicity, which requires careful optimization of the dosage and treatment duration.
未来方向
There are several future directions for the research on 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide. One potential direction is the investigation of its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, which are characterized by mitochondrial dysfunction and oxidative stress. Another potential direction is the development of more potent and selective inhibitors of mitochondrial fission that can be used for therapeutic purposes. Finally, the development of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide analogs with improved pharmacokinetic properties and reduced toxicity is also an area of future research.
合成方法
The synthesis of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide involves the condensation of benzothiazolium salt with ethyl acetoacetate, followed by the reaction with morpholine and bromine. The resulting compound is then purified through recrystallization and characterized through various spectroscopic techniques.
科学研究应用
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been widely used in scientific research for its potential applications in the inhibition of mitochondrial fission. Mitochondrial fission is a process that involves the division of mitochondria into smaller organelles, which is essential for various cellular processes such as apoptosis, mitophagy, and energy production. However, excessive mitochondrial fission has been linked to various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been shown to inhibit mitochondrial fission by targeting the dynamin-related protein 1 (Drp1), which is a key regulator of mitochondrial fission.
属性
IUPAC Name |
2-(1,3-benzothiazol-3-ium-3-yl)-1-morpholin-4-ylethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N2O2S.BrH/c16-13(14-5-7-17-8-6-14)9-15-10-18-12-4-2-1-3-11(12)15;/h1-4,10H,5-9H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKHGTDEKMWAMW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C[N+]2=CSC3=CC=CC=C32.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4934734.png)
![ethyl 4-(5-{2-[(3,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B4934736.png)
![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B4934743.png)
![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4934749.png)
![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4934752.png)
![1-[6-(4-fluorophenoxy)hexyl]pyrrolidine](/img/structure/B4934755.png)

![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4934778.png)


![2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B4934789.png)
![2-ethyl-7-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4934794.png)
